

Using 4,5-Dimethylthiazole in the development of savory food flavorings

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Compound of Interest

Compound Name: 4,5-Dimethylthiazole

Cat. No.: B1345194

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Application Notes: 4,5-Dimethylthiazole in Savory Flavor Development

Introduction

4,5-Dimethylthiazole (CAS No. 3581-91-7) is a sulfur-containing heterocyclic compound recognized for its significant contribution to the flavor profiles of many cooked and thermally processed foods.[1][2] As a product of the Maillard reaction, it is naturally found in foods such as fried chicken, baked potatoes, and peanut butter.[3] Its characteristic aroma is described as nutty, roasted, meaty, and savory, with some fishy or green nuances.[1] These sensory attributes make **4,5-dimethylthiazole** an invaluable component for flavorists aiming to create authentic and complex savory profiles for a wide range of food products, including meats, soups, sauces, and snacks.[1][3] Thiazoles, in general, are potent flavor ingredients that can add depth and realism to flavors even at very low concentrations.[3]

These application notes provide researchers and food scientists with a technical overview of **4,5-dimethylthiazole**, including its chemical properties, sensory data, and detailed protocols for its synthesis, application in a food matrix, and sensory evaluation.

Chemical and Physical Properties

4,5-Dimethylthiazole is a colorless to pale yellow liquid with a distinct, powerful aroma.[1] Its purity and stability are critical for consistent performance in flavor formulations.

Property	Value	Reference
IUPAC Name	4,5-dimethyl-1,3-thiazole	PubChem CID 62510
CAS Number	3581-91-7	PubChem CID 62510
FEMA Number	3274	PubChem CID 62510
Molecular Formula	C ₅ H ₇ NS	PubChem CID 62510
Molecular Weight	113.18 g/mol	PubChem CID 62510
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	157 - 159 °C	PubChem CID 62510
Flavor Profile	Nutty, roasted, green, fishy, savory, meaty	[1]

Application in Savory Flavors

4,5-Dimethylthiazole is primarily used to build and enhance savory flavor profiles. Its nutty and roasted notes are particularly effective in replicating the taste of cooked meats, making it a key ingredient in bases for soups, stews, and stocks.[3] It can also be used to add complexity to snack seasonings, sauces, and condiments.[1] Thiazoles are known to help create healthier products by enhancing the flavor of meats and savory foods without the need for excess salt or fat.[3]

The following table presents hypothetical data from a Quantitative Descriptive Analysis (QDA) of a simple beef broth supplemented with varying concentrations of **4,5-dimethylthiazole**. This illustrates the potential dose-dependent impact of the compound on key savory attributes. A formal QDA would require a trained panel and rigorous statistical analysis.[4][5]

Concentration (ppm in Beef Broth)	Meaty/Brothy Intensity (0-100 scale)	Roasted/Toasted Intensity (0-100 scale)	Nutty Intensity (0-100 scale)	Overall Savory Impact (0-100 scale)
0 (Control)	45	15	5	40
0.5	55	30	20	50
1.0	65	45	35	68
2.0	70	55	40	75
5.0	68	60	42	72

Note: Data are for illustrative purposes to demonstrate potential sensory effects and are not from a published study.

Experimental Protocols

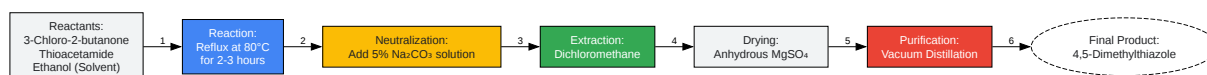
The Hantzsch thiazole synthesis is a classic method for preparing thiazoles from α -haloketones and thioamides.^{[6][7][8]} This protocol describes a representative synthesis of **4,5-dimethylthiazole**.

Materials:

- 3-Chloro-2-butanone (α -haloketone)
- Thioacetamide (thioamide)
- Ethanol (solvent)
- Sodium carbonate (for neutralization)
- Dichloromethane (extraction solvent)
- Anhydrous magnesium sulfate (drying agent)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve thioacetamide (0.1 mol) in 100 mL of ethanol.
- Slowly add 3-chloro-2-butanone (0.1 mol) to the stirring solution at room temperature.
- Heat the mixture to reflux (approx. 80°C) using a heating mantle and maintain reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into 200 mL of a 5% aqueous sodium carbonate solution to neutralize the hydro-chloric acid byproduct.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **4,5-dimethylthiazole**.



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Caption: Workflow for the Hantzsch synthesis of **4,5-dimethylthiazole**.

This protocol describes a model system to study the formation of **4,5-dimethylthiazole** under controlled heating conditions. The reaction is influenced by temperature, time, and pH.[9][10][11][12] Higher pH generally favors the formation of nitrogen-containing heterocycles like thiazoles.[13]

Materials:

- L-Cysteine hydrochloride (sulfur and amino source)
- Diacetyl (2,3-butanedione) (dicarbonyl precursor)
- Phosphate buffer solution (0.1 M, pH 7.5)
- Pressurized reaction vessels (e.g., headspace vials)
- Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis.

Procedure:

- Prepare an aqueous solution containing L-cysteine hydrochloride (0.05 M) and diacetyl (0.05 M) in 0.1 M phosphate buffer (pH 7.5).
- Aliquot 5 mL of the solution into 20 mL headspace vials and seal them tightly.
- Heat the vials in a controlled temperature oven or heating block at 120°C for 1 hour.
- After heating, immediately cool the vials in an ice bath to stop the reaction.
- Analyze the volatile compounds in the headspace using Solid Phase Microextraction (SPME) coupled with GC-MS.
- Identify and quantify **4,5-dimethylthiazole** by comparing its mass spectrum and retention time with an authentic standard.
- Varying parameters such as pH (e.g., 5.5, 7.5, 9.5) and temperature (e.g., 100°C, 120°C, 140°C) can be tested to determine optimal formation conditions.

This protocol outlines the steps for conducting a QDA to characterize the sensory profile of **4,5-dimethylthiazole** in a savory food base.^{[4][5]}

Materials:

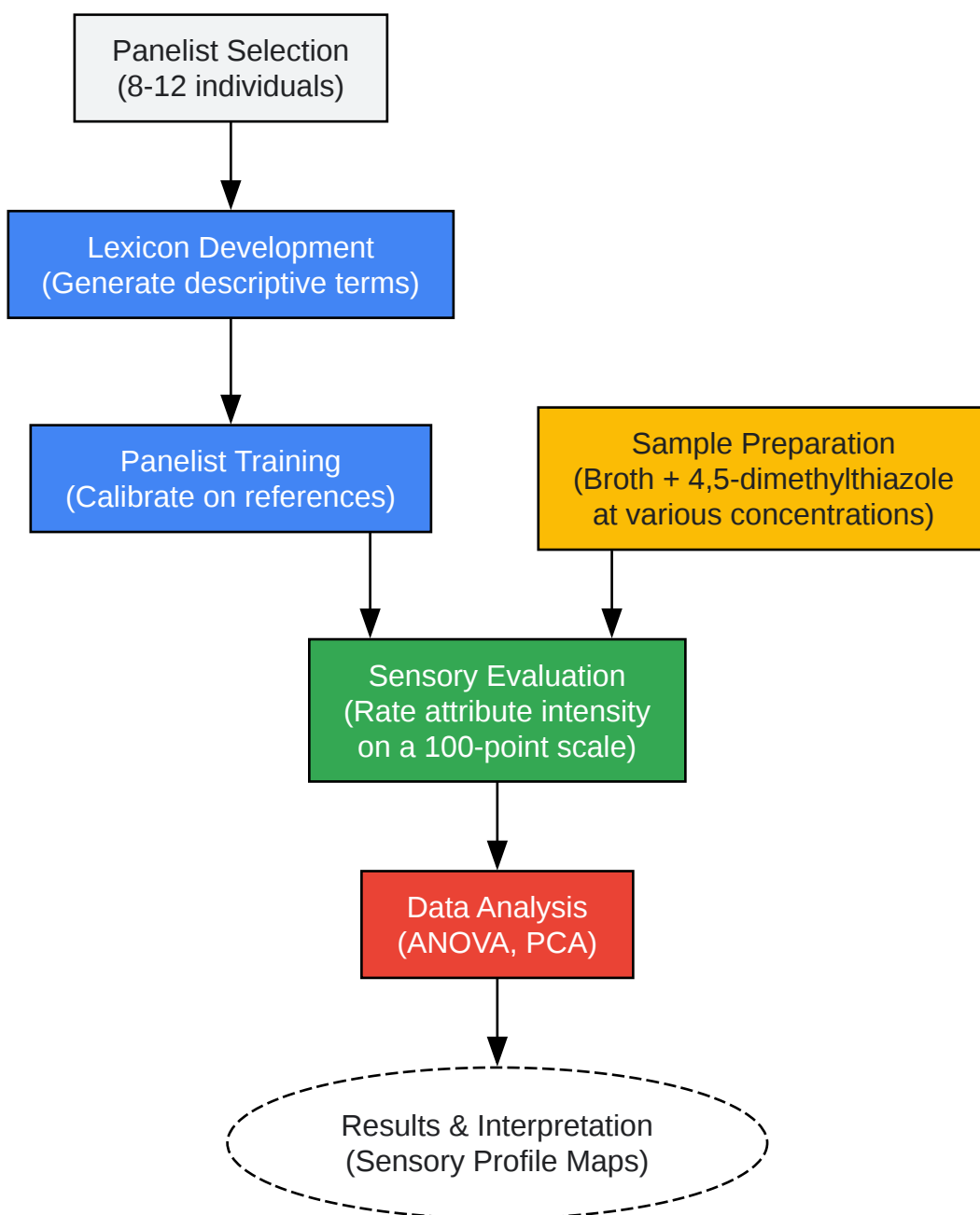
- Low-sodium beef broth (as a neutral savory base)

- Stock solution of **4,5-dimethylthiazole** (e.g., 1000 ppm in propylene glycol)
- Unsalted crackers and room-temperature water (for palate cleansing)
- Sensory evaluation booths with controlled lighting and ventilation.
- Data collection software or paper ballots.

Procedure:

- Panelist Selection & Training:
 - Recruit 8-12 panelists based on their sensory acuity, interest, and availability.
 - Conduct training sessions where panelists are exposed to a range of savory, nutty, and roasted flavor references to develop a common descriptive language (lexicon).
- Lexicon Development:
 - Through consensus, the panel develops a list of sensory attributes to describe the beef broth samples. Examples include: Meaty/Brothy, Roasted, Nutty, Sulfurous, Green, Umami, Mouthfulness, Aftertaste.
- Sample Preparation:
 - Prepare beef broth samples with different concentrations of **4,5-dimethylthiazole** (e.g., 0 ppm, 0.5 ppm, 1.0 ppm, 2.0 ppm, 5.0 ppm).
 - Prepare samples fresh each day and serve them warm (e.g., 60°C) in coded, identical cups.
- Evaluation:
 - Panelists evaluate the samples in individual booths, rating the intensity of each attribute on a 100-point line scale (anchored from "none" to "very intense").
 - The presentation order of samples should be randomized for each panelist to avoid bias.

- Panelists should cleanse their palates with water and unsalted crackers between samples.
- Data Analysis:
 - Collect the intensity ratings for each attribute and sample.
 - Analyze the data using statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences between samples and to visualize the sensory profiles.



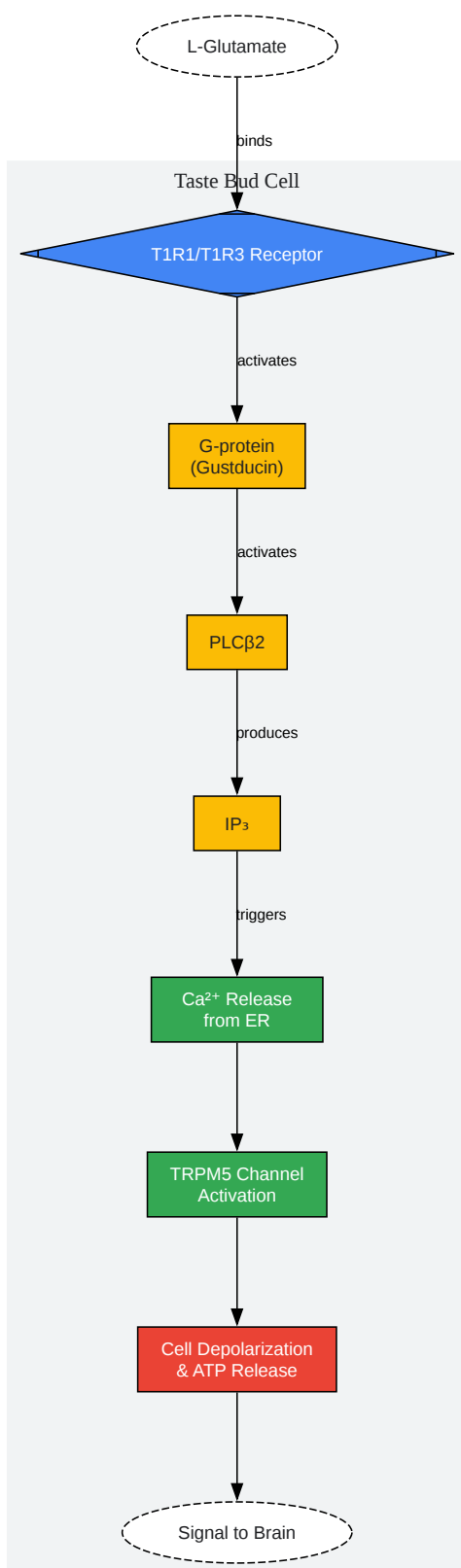
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Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Relevant Signaling Pathways in Savory Perception

The savory character of food is complex, involving both taste (umami) and mouthfeel/complexity (kokumi). While the direct interaction of **4,5-dimethylthiazole** with specific taste receptors is an area of ongoing research, understanding the established pathways for umami and kokumi provides context for its potential mode of action.

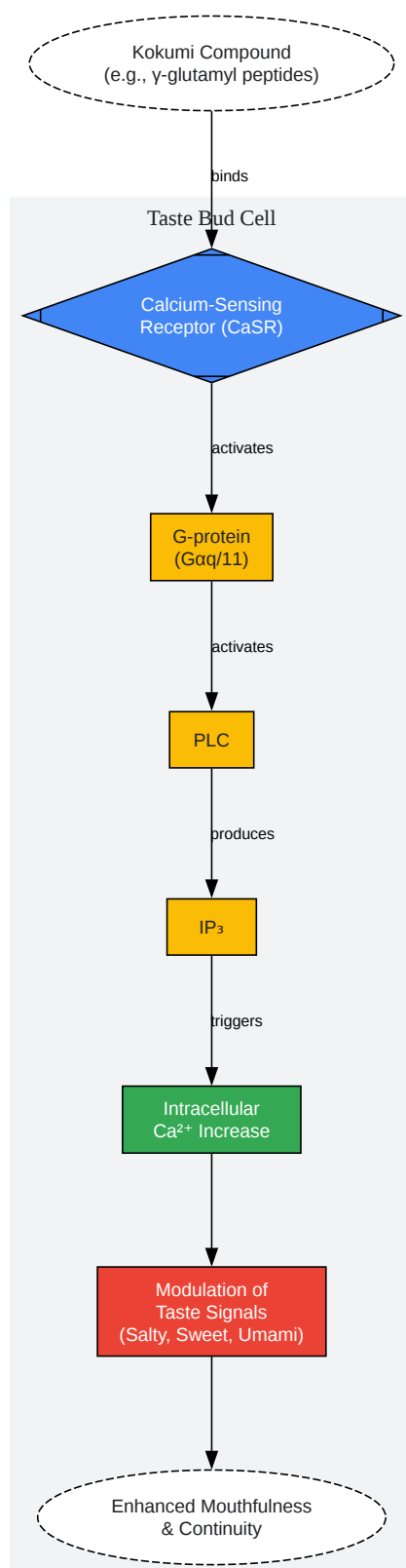
Umami is the savory taste primarily elicited by L-glutamate and enhanced by 5'-ribonucleotides. It is detected by a heterodimeric G-protein coupled receptor (GPCR), T1R1/T1R3, located in taste bud cells.^{[14][15]}



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Caption: Simplified signaling pathway for Umami taste perception.

Kokumi is not a taste itself but a sensation of richness, mouthfulness, and continuity that enhances other tastes. This sensation is mediated by the Calcium-Sensing Receptor (CaSR), another GPCR found in taste cells.^{[16][17][18]} Certain compounds, like specific γ -glutamyl peptides, act as CaSR agonists.^{[16][17]}



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Caption: Simplified signaling pathway for Kokumi sensation perception.

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